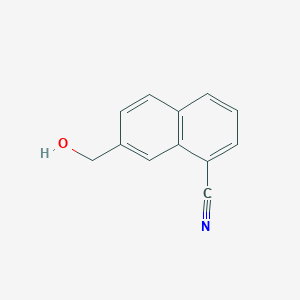
4-Hydroxyquinoline-2-acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxyquinoline-2-acetonitrile is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyquinoline-2-acetonitrile can be achieved through several methods. One common approach involves the reaction of aniline derivatives with malonic acid equivalents under specific conditions. Another method includes the reaction of anthranilic acid derivatives. These reactions typically require catalysts and specific reaction conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly catalysts and green chemistry principles is becoming increasingly important in industrial processes to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxyquinoline-2-acetonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound and produce derivatives with different properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of the reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline-2,4-dione derivatives, while substitution reactions can produce various substituted quinoline derivatives .
Applications De Recherche Scientifique
4-Hydroxyquinoline-2-acetonitrile has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent. The compound’s ability to interact with various biological targets makes it valuable in drug discovery and development .
Mécanisme D'action
The mechanism of action of 4-Hydroxyquinoline-2-acetonitrile involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes or interfere with the function of cellular receptors. The exact mechanism depends on the specific biological context and the target being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 4-Hydroxyquinoline-2-acetonitrile include other quinoline derivatives such as 2-Hydroxyquinoline, 4-Hydroxyquinoline, and 2,4-Dihydroxyquinoline. These compounds share structural similarities but may have different biological activities and applications .
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets.
Propriétés
Numéro CAS |
1261626-61-2 |
|---|---|
Formule moléculaire |
C11H8N2O |
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
2-(4-oxo-1H-quinolin-2-yl)acetonitrile |
InChI |
InChI=1S/C11H8N2O/c12-6-5-8-7-11(14)9-3-1-2-4-10(9)13-8/h1-4,7H,5H2,(H,13,14) |
Clé InChI |
OHXUXOVCFXUDIK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C=C(N2)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![6-Chloropyrido[2,3-d]pyrimidin-2-amine](/img/structure/B11909047.png)
![5-Hydroxybenzo[b]thiophene 1,1-dioxide](/img/structure/B11909049.png)



